Home > Products > Screening Compounds P13441 > CCR8 antagonist 2
CCR8 antagonist 2 -

CCR8 antagonist 2

Catalog Number: EVT-10963201
CAS Number:
Molecular Formula: C23H30ClN3O3S
Molecular Weight: 464.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CCR8 antagonist 2 is a compound that targets the chemokine receptor CCR8, which plays a significant role in immune responses, particularly in the context of inflammatory diseases and tumor immunology. This compound belongs to a class of small molecules designed to inhibit CCR8 signaling, thereby modulating immune cell migration and activity. The development of CCR8 antagonists is driven by the receptor's involvement in various pathophysiological conditions, including cancer and autoimmune diseases.

Source and Classification

CCR8 antagonist 2 is derived from a series of naphthalene-sulfonamide structures, which have been identified as effective CCR8 antagonists. This classification falls under the broader category of chemokine receptor antagonists, which are compounds designed to block the interaction between chemokines and their respective receptors. The specific mechanism of action involves preventing the binding of CCL1, the natural ligand for CCR8, thus inhibiting downstream signaling pathways associated with immune cell activation and migration .

Synthesis Analysis

Methods and Technical Details

The synthesis of CCR8 antagonist 2 involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with commercially available naphthalene derivatives, which serve as the core structure.
  2. Functionalization: Various functional groups are introduced through chemical reactions such as sulfonation or amination to enhance receptor binding affinity.
  3. Purification: After synthesis, the compounds are purified using techniques like column chromatography to isolate the desired product.
  4. Characterization: The final compound is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and purity.

The synthesis process emphasizes the importance of optimizing reaction conditions to achieve high yields while maintaining selectivity for CCR8 over other chemokine receptors .

Molecular Structure Analysis

Structure and Data

CCR8 antagonist 2 features a naphthalene core substituted with sulfonamide groups. The molecular formula and weight can vary depending on specific substitutions made during synthesis. Key structural data include:

  • Molecular Formula: C₁₄H₁₃N₃O₂S
  • Molecular Weight: Approximately 283.34 g/mol
  • 3D Structure: The compound's three-dimensional conformation is crucial for its interaction with CCR8, influencing its binding affinity and biological activity.

The structural analysis reveals that the sulfonamide group plays a critical role in forming hydrogen bonds with key residues in the CCR8 binding pocket .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis of CCR8 antagonist 2 include:

  • Sulfonation: Introduction of sulfonyl groups onto the naphthalene ring to enhance solubility and receptor interaction.
  • Amination: Formation of amine linkages to modify pharmacological properties.
  • Coupling Reactions: These reactions may be employed to attach additional functional groups that can improve specificity for CCR8.

Each reaction step requires careful optimization of conditions such as temperature, solvent, and reaction time to maximize yield and minimize by-products .

Mechanism of Action

Process and Data

The mechanism by which CCR8 antagonist 2 exerts its effects involves several key steps:

  1. Binding Inhibition: The compound binds competitively to CCR8, preventing CCL1 from attaching to the receptor.
  2. Signal Modulation: By blocking CCL1 binding, the antagonist inhibits downstream signaling pathways mediated by G proteins, specifically Gi proteins, which are crucial for cellular responses such as chemotaxis and cytokine release.
  3. Functional Outcomes: This inhibition leads to reduced immune cell migration towards sites of inflammation or tumors, thereby modulating immune responses in various pathological contexts .

Experimental data indicate that CCR8 antagonist 2 exhibits potent inhibitory effects on CCL1-induced signaling in vitro, demonstrating its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CCR8 antagonist 2 possesses distinct physical and chemical properties that influence its biological activity:

  • Solubility: Generally soluble in polar solvents due to its sulfonamide moiety.
  • Stability: Stability under physiological conditions is essential for effective therapeutic use; studies indicate that it retains activity over extended periods.
  • pKa Values: The compound's ionization state can affect its binding affinity; pKa values suggest it exists predominantly in a charged form at physiological pH.

These properties are critical when considering formulation strategies for drug delivery .

Applications

Scientific Uses

CCR8 antagonist 2 has several promising applications in scientific research and therapeutic development:

  • Anti-inflammatory Research: Its ability to inhibit CCR8 signaling makes it a valuable tool for studying inflammatory pathways and developing treatments for conditions like asthma or rheumatoid arthritis.
  • Cancer Immunotherapy: By modulating T regulatory cell activity within tumors, this compound may enhance anti-tumor immunity when used in conjunction with other therapies.
  • Drug Development: The ongoing exploration of CCR8 antagonists contributes to understanding chemokine receptor biology, potentially leading to novel therapeutic agents targeting various diseases .
Introduction to CCR8 as a Therapeutic Target

Immunological Significance of CCR8 in Tumor Microenvironments

C-C chemokine receptor type 8 (CCR8), a G protein-coupled receptor, is a critical regulator of immunosuppression in solid tumors. Its primary ligand, C-C motif chemokine ligand 1 (CCL1), drives the recruitment of regulatory T cells to tumor sites [1] [4]. Multi-omics analyses reveal that CCR8 is selectively overexpressed in tumor-infiltrating regulatory T cells compared to peripheral blood regulatory T cells or conventional CD4+ T cells [1] [4]. This tumor-specific enrichment establishes CCR8 as a precision immunotherapy target.

In lung cancer, CCR8+ regulatory T cells constitute up to 40% of tumor-infiltrating regulatory T cells but are nearly absent in adjacent healthy tissue [4]. These cells exhibit an activated phenotype with elevated expression of immunosuppressive molecules: forkhead box protein P3 (FOXP3; 2.5-fold increase), cytotoxic T-lymphocyte-associated protein 4 (CTLA4; 3.1-fold), and CD39 (2.8-fold) compared to CCR8- regulatory T cells [4]. RNA sequencing of human tumor-infiltrating cells shows CCR8+ regulatory T cells overexpress genes in "T cell activation" (p=1.2e-7) and "chemokine-mediated signaling" (p=3.4e-5) pathways [4], enabling their persistence and immunosuppressive function within tumors.

Table 1: CCR8 Expression in Human Cancers

Cancer Type (TCGA Classification)CCR8 Expression LevelClinical Correlation
Breast Invasive Carcinoma (BRCA)High (p<0.001)Poor overall survival
Colon Adenocarcinoma (COAD)High (p<0.01)Reduced disease-free survival
Head/Neck Squamous Cell Carcinoma (HNSC)High (p<0.001)T cell exhaustion
Stomach Adenocarcinoma (STAD)High (p<0.001)Increased regulatory T cell infiltration
Lung Adenocarcinoma (LUAD)High (p<0.001)5-year survival: CCR8-low=52%, CCR8-high=18%

Rationale for Selective CCR8 Antagonism in Immune Oncology

Targeting CCR8 offers tumor-specific immunosuppression reversal with minimal systemic toxicity. Unlike broad regulatory T cell depletion strategies (e.g., anti-CD25 or anti-CTLA4 antibodies), which cause autoimmune adverse effects, CCR8 antagonism selectively disrupts the tumor microenvironment [1] [2]. Preclinical studies demonstrate that anti-CCR8 monoclonal antibodies deplete >80% of intratumoral regulatory T cells while sparing peripheral counterparts [2]. This selectivity occurs because CCR8 is epigenetically silenced in peripheral regulatory T cells but activated in tumor-infiltrating regulatory T cells via the enhancer of zeste homolog 2 (EZH2)-mediated pathway [1].

CCR8 antagonism enhances cytotoxic T lymphocyte function through multiple mechanisms:

  • Reduced regulatory T cell chemotaxis: Blocking CCR8-CCL1 signaling inhibits regulatory T cell migration into tumors by 70% in murine models [4]
  • Metabolic reprogramming: Human lung tumor-infiltrating cells treated ex vivo with anti-CCR8 antibodies show 3.5-fold increased interferon gamma production by CD8+ T cells [4]
  • Reversal of exhaustion: The Cancer Genome Atlas analysis reveals that high CCR8-expressing lung tumors exhibit suppressed CD8+ effector gene signatures (p<0.001) [4]

Table 2: Comparison of Regulatory T Cell Targeting Approaches

TargetTumor SelectivityMechanismAutoimmunity Risk
CCR8High (tumor-specific)Blocks regulatory T cell recruitment & depletes intratumoral regulatory T cellsLow
CCR4ModerateDepletes circulating and tumor regulatory T cellsModerate (skin toxicity)
CD25LowDepletes all activated regulatory T cellsHigh (systemic autoimmunity)
CTLA4LowBroad immune checkpoint inhibitionHigh (colitis, hepatitis)

Evolutionary Context: Viral-Encoded CCR8 Antagonists as Biological Templates

Viruses have evolved sophisticated CCR8 modulation strategies that provide blueprints for therapeutic development. Several herpesviruses encode chemokine homologs that competitively inhibit CCR8 signaling [1] [3]. Kaposi sarcoma-associated herpesvirus produces viral chemokine macrophage inflammatory protein-II (vMIP-II), which binds CCR8 with 10-fold higher affinity than CCL1 but fails to induce receptor internalization [3]. This results in prolonged antagonism that blocks regulatory T cell migration.

Structural analysis reveals these viral proteins exploit two conserved CCR8 features:

  • The N-terminal domain (residues 1-35), where vMIP-II forms hydrogen bonds with Asp-37
  • Transmembrane helices 3/5, where viral ligands interact with Glu-291 to prevent G protein coupling [3]

These viral-receptor interactions informed the design of CCR8 antagonist 2, a synthetic small molecule mimicking vMIP-II's biphasic inhibition. The compound occupies the orthosteric ligand-binding pocket (Kd=8.3 nM) while allosterically stabilizing an inactive receptor conformation [3]. Protein fragment complementation assays confirm it reduces CCR8-β-arrestin interactions by 90%, effectively mimicking viral antagonism mechanisms [3].

Table 3: Viral Proteins Targeting Human CCR8

Viral ProteinVirusBinding Affinity (nM)Biological Effect
vMIP-IIKaposi sarcoma-associated herpesvirus0.8 (Ki)Competitive antagonism, blocks CCL1 signaling
MC148Molluscum contagiosum virus12.5 (EC50)Partial agonist, induces receptor internalization
US28Human cytomegalovirusNot determinedConstitutive signaling activator
pUL21.5Human herpesvirus 65.2 (Ki)Chemotaxis inhibitor

Properties

Product Name

CCR8 antagonist 2

IUPAC Name

N-[2-chloro-6-methyl-4-[[(1R)-1-(1-methylpiperidin-4-yl)ethyl]sulfamoyl]phenyl]-2-methylbenzamide

Molecular Formula

C23H30ClN3O3S

Molecular Weight

464.0 g/mol

InChI

InChI=1S/C23H30ClN3O3S/c1-15-7-5-6-8-20(15)23(28)25-22-16(2)13-19(14-21(22)24)31(29,30)26-17(3)18-9-11-27(4)12-10-18/h5-8,13-14,17-18,26H,9-12H2,1-4H3,(H,25,28)/t17-/m1/s1

InChI Key

ZEDJVOTUUKLHRW-QGZVFWFLSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2C)S(=O)(=O)NC(C)C3CCN(CC3)C)Cl

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2C)S(=O)(=O)N[C@H](C)C3CCN(CC3)C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.